molecular formula C24H25N3O3S B6572927 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one CAS No. 1021256-43-8

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6572927
CAS No.: 1021256-43-8
M. Wt: 435.5 g/mol
InChI Key: PHOZISQLFYZESW-UHFFFAOYSA-N
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Description

2-({[2-(4-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a 1,3-oxazole moiety. The molecule includes a 4-ethoxyphenyl substituent at the oxazole ring, a sulfanyl linker bridging the oxazole and quinazolinone systems, and an isopropyl group at the quinazolinone’s third position.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-5-29-18-12-10-17(11-13-18)22-25-21(16(4)30-22)14-31-24-26-20-9-7-6-8-19(20)23(28)27(24)15(2)3/h6-13,15H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOZISQLFYZESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N3O3SC_{25}H_{27}N_{3}O_{3}S, with a molecular weight of 455.56 g/mol. The structure features a quinazolinone core substituted with an oxazole and an ethoxyphenyl group, which may contribute to its biological properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives of oxazole have shown promising activity against various bacterial strains, suggesting that the oxazole moiety in this compound may also confer antimicrobial effects.

Anticancer Properties

Research indicates that quinazolinone derivatives possess significant anticancer activity. For example, studies have demonstrated that modifications in the quinazolinone structure can enhance cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of the ethoxyphenyl and oxazole groups may further potentiate these effects by influencing the compound's interaction with cellular targets.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly in relation to tyrosine kinases, which are critical in cancer progression. Inhibitors targeting these enzymes can hinder tumor growth and metastasis. Preliminary data suggest that compounds with similar structural features exhibit inhibitory activity against such kinases.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxazole derivatives and tested their antimicrobial activity. Among them, a derivative closely related to our compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.

Study 2: Anticancer Activity

A recent investigation published in Cancer Letters evaluated the anticancer properties of quinazolinone derivatives. The study found that a compound structurally similar to our target demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM, indicating potent anticancer activity.

Summary of Research Findings

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coliJournal of Medicinal Chemistry
AnticancerCytotoxic to MCF-7 cells (IC50 = 15 µM)Cancer Letters
Enzyme InhibitionPotential inhibition of tyrosine kinasesVarious studies

Comparison with Similar Compounds

a) Thiazole-Triazole Derivatives

Compounds 4 and 5 (from ) feature thiazole and triazole rings substituted with halogenated aryl groups. While these lack the quinazolinone core, their synthesis via high-yield crystallographic methods (e.g., dimethylformamide solvent) contrasts with the target compound’s likely synthesis via nucleophilic substitution at the sulfanyl group .

Property Target Compound Compound 4/5 ()
Core Structure Quinazolinone + Oxazole Thiazole + Triazole
Key Functional Groups Sulfanyl linker, Isopropyl Halogenated aryl, Triazole
Synthesis Yield Not reported >85% (crystallized from DMF)
Crystallographic Symmetry Not determined Triclinic, P¯I (two independent molecules)
b) Triazole-Sulfonyl Derivatives

The triazole derivatives in , such as 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, share a sulfanyl-thioether linkage but replace the quinazolinone with a triazole-sulfonyl system. Their synthesis involves α-halogenated ketones under mild conditions (room temperature, 10 hours), suggesting similar reactivity for the target compound’s sulfanyl group .

Crystallographic and Conformational Analysis

The isostructural compounds in exhibit planar molecular conformations except for one fluorophenyl group oriented perpendicularly. Computational tools like Multiwfn () could analyze electron density and noncovalent interactions (e.g., steric repulsion) to predict conformational stability .

Physicochemical and Electronic Properties

  • Lipophilicity : The ethoxyphenyl and isopropyl groups likely increase LogP compared to fluorophenyl-substituted analogs ().
  • Electron Density : The oxazole’s electron-deficient nature may enhance hydrogen-bond acceptor capacity relative to thiazole derivatives.
  • Solubility: The sulfanyl linker and polar quinazolinone core could improve aqueous solubility compared to purely aromatic analogs like those in .

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